molecular formula C16H16BrNO3 B2934599 (3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one CAS No. 338420-15-8

(3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one

Cat. No.: B2934599
CAS No.: 338420-15-8
M. Wt: 350.212
InChI Key: KDKDJOQADHYJDM-GIJQJNRQSA-N
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Description

The compound (3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one is a synthetic organic molecule characterized by its unique structural features, including a brominated naphthalene ring and a methoxyimino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Bromination: The starting material, 6-methoxynaphthalene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 5-bromo-6-methoxynaphthalene.

    Formylation: The brominated naphthalene is then subjected to a formylation reaction, often using a Vilsmeier-Haack reagent (formed from DMF and POCl3), to introduce a formyl group at the 2-position, resulting in 5-bromo-6-methoxy-2-naphthaldehyde.

    Condensation: The aldehyde undergoes a condensation reaction with 2-methyl-3-oxobutanenitrile in the presence of a base such as sodium ethoxide to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized derivatives with modified methoxyimino groups.

    Reduction: Alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Serves as a model compound for studying various organic reactions.

Biology

    Biological Activity: Investigated for potential antimicrobial, antifungal, and anticancer activities.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one depends on its interaction with biological targets. It may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    (3E)-1-(5-chloro-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one: Similar structure with a chlorine atom instead of bromine.

    (3E)-1-(5-fluoro-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one: Contains a fluorine atom in place of bromine.

Uniqueness

    Bromine Substitution: The presence of a bromine atom can significantly alter the compound’s reactivity and biological activity compared to its chloro and fluoro analogs.

    Methoxyimino Group: This functional group contributes to the compound’s unique chemical properties and potential biological activities.

This detailed overview provides a comprehensive understanding of (3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-methoxyimino-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-10(9-18-21-3)16(19)12-4-6-13-11(8-12)5-7-14(20-2)15(13)17/h4-10H,1-3H3/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKDJOQADHYJDM-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=NOC)C(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=N/OC)C(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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